1-Isothiocyanato-7-(methylthio)heptane 1-Isothiocyanato-7-(methylthio)heptane 1-Isothiocyanato-7-(methylthio)heptane is an isothiocyanate.
1-Isothiocyanato-7-(methylthio)heptane is a natural product found in Nasturtium officinale with data available.
Brand Name: Vulcanchem
CAS No.: 4430-38-0
VCID: VC13845468
InChI: InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3
SMILES: CSCCCCCCCN=C=S
Molecular Formula: C9H17NS2
Molecular Weight: 203.4 g/mol

1-Isothiocyanato-7-(methylthio)heptane

CAS No.: 4430-38-0

Cat. No.: VC13845468

Molecular Formula: C9H17NS2

Molecular Weight: 203.4 g/mol

* For research use only. Not for human or veterinary use.

1-Isothiocyanato-7-(methylthio)heptane - 4430-38-0

Specification

CAS No. 4430-38-0
Molecular Formula C9H17NS2
Molecular Weight 203.4 g/mol
IUPAC Name 1-isothiocyanato-7-methylsulfanylheptane
Standard InChI InChI=1S/C9H17NS2/c1-12-8-6-4-2-3-5-7-10-9-11/h2-8H2,1H3
Standard InChI Key LDIRGNDMTOGVRB-UHFFFAOYSA-N
SMILES CSCCCCCCCN=C=S
Canonical SMILES CSCCCCCCCN=C=S

Introduction

Chemical Identity and Structural Characteristics

Molecular Composition and Physicochemical Properties

The molecular formula of 1-isothiocyanato-7-(methylthio)heptane is C₉H₁₇NS₂, with a molecular mass of 203.37 g/mol . The compound features a linear heptane backbone substituted with a methylthio (-S-CH₃) group at the seventh carbon and an isothiocyanate (-N=C=S) group at the first carbon (Figure 1). Its SMILES notation (C(CCCN=C=S)CCCSC) and InChIKey (LDIRGNDMTOGVRB-UHFFFAOYSA-N) provide precise structural descriptors for database identification .

Table 1: Physicochemical Properties of 1-Isothiocyanato-7-(Methylthio)Heptane

PropertyValueSource
Boiling Point117°C at 0.3 Torr
Molecular FormulaC₉H₁₇NS₂
Canonical SMILESS=C=NCCCCCCCSC
Synonyms7-Methylthioheptyl isothiocyanate, (7-Isothiocyanatoheptyl)(methyl)sulfane

The compound’s low boiling point under reduced pressure suggests volatility, a trait relevant for extraction and purification processes .

Natural Occurrence and Biosynthetic Context

Presence in Cruciferous Vegetables

1-Isothiocyanato-7-(methylthio)heptane is a secondary metabolite identified in plants of the Brassicaceae family, including broccoli, cabbage, and mustard . These plants biosynthesize isothiocyanates as defense compounds against herbivores and pathogens . The compound’s detection in brassicas positions it as a potential biomarker for dietary intake of these vegetables .

Biotransformation Pathways

Isothiocyanates are typically derived from glucosinolates via enzymatic hydrolysis by myrosinase. While specific pathways for 1-isothiocyanato-7-(methylthio)heptane remain uncharacterized, analogous compounds like sulforaphane undergo similar biotransformation, suggesting shared regulatory mechanisms .

Pharmacological Effects and Mechanisms of Action

Suppression of NF-κB Signaling

In LPS-stimulated macrophages, 1-isothiocyanato-7-(methylthio)heptane (referred to as I7456 in experimental contexts) demonstrated potent anti-inflammatory effects by inhibiting the NF-κB pathway . Key findings include:

  • Dose-dependent reduction in nitric oxide (NO): At 1–5 μM, I7456 reduced NO production by 50–63% compared to LPS-only controls .

  • Inhibition of IκB phosphorylation: By preventing IκB degradation, I7456 blocks NF-κB nuclear translocation, suppressing downstream pro-inflammatory mediators (e.g., TNF-α, IL-6) .

Modulation of Oxidative Stress

I7456 upregulates heme oxygenase-1 (HO-1), an antioxidant enzyme, via Nrf2 activation. This dual action on NF-κB and Nrf2 pathways underscores its potential in managing chronic inflammatory diseases .

Therapeutic Applications and Future Directions

Drug Development for Inflammatory Disorders

The compound’s NF-κB inhibitory activity positions it as a candidate for treating rheumatoid arthritis, inflammatory bowel disease, and sepsis . Preclinical models suggest synergistic effects with conventional anti-inflammatory agents.

Cosmetic and Dermatological Uses

Despite limited direct studies, the structural similarity to 7-MSI implies potential in skin whitening and anti-aging formulations. Mechanisms may include:

  • Tyrosinase inhibition: Reducing hyperpigmentation via MITF suppression .

  • Autophagy activation: Enhancing cellular detoxification and resilience .

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